1-(2,5-dimethyl-1H-indol-3-yl)ethanone
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Overview
Description
1-(2,5-Dimethyl-1H-indol-3-yl)ethanone is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their significant biological and pharmacological activities, making them valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethyl-1H-indol-3-yl)ethanone can be synthesized through several synthetic routes, including the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Another common method is the Biltz synthesis, which involves the reaction of ortho-nitrotoluene with ethyl acetoacetate in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity levels.
Chemical Reactions Analysis
1-(2,5-Dimethyl-1H-indol-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indole derivatives.
Substitution: Substitution reactions can occur at different positions on the indole ring, leading to a variety of substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with different functional groups.
Scientific Research Applications
1-(2,5-Dimethyl-1H-indol-3-yl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. The exact mechanism of action can vary based on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Indole-3-carboxaldehyde
Indole-3-acetic acid
1H-Indole-3-carbaldehyde
1-(5-Hydroxy-1,2-dimethyl-1H-indol-3-yl)ethanone
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-7-4-5-11-10(6-7)12(9(3)14)8(2)13-11/h4-6,13H,1-3H3 |
InChI Key |
WZZVUNFBXMLSSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C(=O)C)C |
Origin of Product |
United States |
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